molecular formula C6H2BrF4N B155666 4-Bromo-2,3,5,6-tetrafluoroaniline CAS No. 1998-66-9

4-Bromo-2,3,5,6-tetrafluoroaniline

Cat. No. B155666
CAS RN: 1998-66-9
M. Wt: 243.98 g/mol
InChI Key: LZUYSMHNMFCPBF-UHFFFAOYSA-N
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Description

4-Bromo-2,3,5,6-tetrafluoroaniline is a chemical compound with the empirical formula C6H2BrF4N . The decomposition of 4-bromo-2,3,5,6-tetrafluoroaniline by pentyl nitrite yields the corresponding aryl radicals .


Synthesis Analysis

The synthesis of 4-Bromo-2,3,5,6-tetrafluoroaniline involves the decomposition of the compound by pentyl nitrite, which yields the corresponding aryl radicals .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2,3,5,6-tetrafluoroaniline consists of a bromine atom (Br) attached to a benzene ring that is substituted with four fluorine atoms (F) and an amine group (NH2) .


Chemical Reactions Analysis

The decomposition of 4-bromo-2,3,5,6-tetrafluoroaniline by pentyl nitrite yields the corresponding aryl radicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2,3,5,6-tetrafluoroaniline include a melting point of 59-61 °C (lit.) . The molecular weight of the compound is 243.98 g/mol .

Scientific Research Applications

Synthesis and Industrial Applications

4-Bromo-2,3,5,6-tetrafluoroaniline serves as a crucial intermediate in various chemical synthesis processes. Its derivatives and related compounds find applications in manufacturing essential industrial products. For example, 4-Bromo-3-methylanisole, a compound related to 4-Bromo-2,3,5,6-tetrafluoroaniline, is utilized in synthesizing black fluorane dye, a significant component in producing thermal papers. The development of a continuous homogeneous bromination technology in a modular microreaction system has enhanced the synthesis of 4-Bromo-3-methylanisole, offering superior selectivity and control over by-products compared to traditional industrial batch processes (Xie et al., 2020).

Photodissociation Studies

In photodissociation research, the dynamics of 4-bromo-2,3,5,6-tetrafluoropyridine (a compound closely related to 4-Bromo-2,3,5,6-tetrafluoroaniline) have been extensively studied. These studies explore the molecule's behavior in its ππ* state and investigate the dynamics of the C-Br bond dissociation using resonance-enhanced multiphoton ionization coupled with time-of-flight mass spectrometry (REMPI-TOFMS). This research provides significant insights into the non-adiabatic curve crossing that plays a vital role in the C-Br bond dissociation of the compound, suggesting that the initially prepared ππ* state crosses over to a nearby σ* repulsive state, from where the dissociation takes place (Srinivas et al., 2017).

Synthesis and Crystal Engineering

4-Bromo-2,3,5,6-tetrafluoroaniline and its derivatives are also significant in crystal engineering and synthesis. The crystal structures of its derivatives, like 1-(4-bromo-2,3,5,6-tetrafluorophenyl)-3-benzyl-methylimidazolium bromides, have been determined, revealing intricate details about intermolecular interactions, hydrogen bonding, and halogen bonding. These structural insights are invaluable for designing materials with specific properties and functionalities (Althagbi et al., 2018).

Comparative Studies and Thermodynamic Analysis

Comparative thermodynamic properties and vibrational spectral studies of 4-bromo-2,3,5,6-tetrafluoropyridine provide a comprehensive understanding of the molecule's stability, bond strength, and chemical reactivity. Such analyses, including natural bond orbital analysis (NBO) and HOMO-LUMO analyses, offer insights into the molecule's electronic structure, charge distribution, and potential as a material in various applications (Selvarani et al., 2014).

Safety And Hazards

The compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . The precautionary statements include P261, P280, P301 + P312, P302 + P352 + P312, P304 + P340 + P312, and P305 + P351 + P338 .

Future Directions

2,3,5,6-Tetrafluoroaniline, a related compound, undergoes oxidative electropolymerization to form stable poly (2,3,5,6-tetrafluoroaniline). Poly (2,3,5,6-tetrafluoroaniline) coated on platinum electrodes forms polymer-coated electrocatalytic electrodes, which can be used for direct electricity generation from microbial photosynthetic activity . This suggests potential future directions for the use of 4-Bromo-2,3,5,6-tetrafluoroaniline in similar applications.

Relevant Papers

There are several papers related to 4-Bromo-2,3,5,6-tetrafluoroaniline and its related compounds . These papers discuss various aspects of the compound, including its synthesis, properties, and potential applications. Further analysis of these papers would provide more detailed information on the compound.

properties

IUPAC Name

4-bromo-2,3,5,6-tetrafluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF4N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUYSMHNMFCPBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)Br)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80347182
Record name 4-Bromo-2,3,5,6-tetrafluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,3,5,6-tetrafluoroaniline

CAS RN

1998-66-9
Record name 4-Bromo-2,3,5,6-tetrafluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,3,5,6-tetrafluoroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2,3,5,6-Tetrafluoroaniline (25.0 g, 0.15 mol) is dissolved in methanol (100 mL) and treated with elemental bromine (28.4 g, 0.17 mol) by dropwise addition at room temperature. Solid sodium bicarbonate (15 g, 0.18 mol) is added portionwise and the resulting mixture stirred for an additional 2 hours. The reaction mixture is partitioned between Et2O (500 mL) and water (1000 mL). The organic layer is dried (MgSO4) and evaporated by a rotary evaporator to give 2,3,5,6-tetrafluoro-4-bromoaniline (m.p. 59–60° C.).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
28.4 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
R Bolton, JM Seabrooke, GH Williams - Journal of Fluorine Chemistry, 1975 - Elsevier
The decomposition of pentafluoroaniline, 2,3,5,6-tetrafluoroaniline and its 4-bromo and 4-methoxy analogues by pentyl nitrite gives the corresponding aryl radicals which, when …
Number of citations: 7 www.sciencedirect.com
NB Topić, D Cinčić - Book of Abstracts, 2023 - bib.irb.hr
Design of cocrystals relies on utilization of predictable and directional intermolecular interactions, predominantly hydrogen (HB) or halogen bonds (XB).[1] Most reports are focused on …
Number of citations: 2 www.bib.irb.hr
TD Petrova, VE Platonov - Journal" Fluorine Notes, 2014 - notes.fluorine1.ru
Review considers the reactions of alkylation, arylation, alkenylation, and alkynylation of polyfluoroarenes and †“hetarenes occurring in the aromatic ring and leading to the formation …
Number of citations: 6 notes.fluorine1.ru
Z Delen, PM Lahti - Polyhedron, 2007 - Elsevier
1-(4-[N-tert-Butylaminoxyl]-2,3,5,6-tetrafluorophenyl)pyrrole (BNPPF4) was synthesized and characterized by X-ray crystallography, electron spin resonance (ESR), and magnetism. It is …
Number of citations: 5 www.sciencedirect.com
Y Liu, GQ Chen, CW Tse, X Guan, ZJ Xu… - Chemistry–An Asian …, 2015 - Wiley Online Library
Amination of CH bonds catalyzed by transition metal complexes via nitrene/imide insertion is an appealing strategy for CN bond formation, and the use of iminoiodinanes, or their in …
Number of citations: 15 onlinelibrary.wiley.com
Y Wang, H Fan, S Jie, BG Li - Inorganic Chemistry Communications, 2014 - Elsevier
Two phenoxy-imine complexes 1d and 2d bearing bulky substituents were synthesized by introducing ethyl or vinyl substituted phenyl to the para position of N-aryl group and …
Number of citations: 12 www.sciencedirect.com
Q Liu, C Zhao, G Tian, H Ge - RSC advances, 2018 - pubs.rsc.org
Two conjugated small molecules with different molecular conjugation, 4′,4′′-(diazene-1,2-diyl)bis(2′,3′,5′,6′-tetrafluoro-N,N-diphenyl-[1,1′-biphenyl]-4-amine) (TPA-azo-TPA…
Number of citations: 9 pubs.rsc.org
L Chawishli, A Ibrahim, S Karamshuk, H Khan… - Journal of Fluorine …, 2023 - Elsevier
We have developed synthetic routes to new luminescent materials which are fully halogenated analogues of the zinc(II) complex of 2-(2-hydroxyphenyl)benzothiazole. 2,4-Difluoro-6-…
Number of citations: 0 www.sciencedirect.com
JA Castellano, J Green… - The Journal of Organic …, 1966 - ACS Publications
The preparation of 4-nitrosotetrafluorobromobenzene and 4-nitrosotetrafluorobenzoic acid by oxidation of the appropriately substituted anilines with performic acid is reported. The …
Number of citations: 20 pubs.acs.org
P Xiao, Z Duan, Z Liu, L Chen, D Zhang… - Journal of Medicinal …, 2023 - ACS Publications
The fat mass and obesity-associated protein (FTO) is an RNA N 6 -methyladenosine (m 6 A) demethylase highly expressed in diverse cancers including acute myeloid leukemia (AML). …
Number of citations: 1 pubs.acs.org

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